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Compound of Interest

Compound Name: 2,3-Dimethylbutyl acetate

Cat. No.: B15176651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Dimethylbutyl acetate. Due to the limited availability of direct experimental spectra for this

specific isomer, this document presents predicted spectroscopic data alongside established

experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). Data for the closely related isomer, 1,3-Dimethylbutyl acetate, is

included for comparative purposes where available.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic values for 2,3-Dimethylbutyl
acetate. These predictions are based on computational models and provide expected values

for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2,3-Dimethylbutyl Acetate
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.0-4.2 Doublet of Doublets 2H -CH₂-O-

~2.0 Singlet 3H CH₃-C=O

~1.8-2.0 Multiplet 1H (CH₃)₂-CH-

~1.6-1.8 Multiplet 1H -CH(CH₃)-CH₂-

~0.9 Doublet 6H (CH₃)₂-CH-

~0.8 Doublet 3H -CH(CH₃)-CH₂-

Table 2: Predicted ¹³C NMR Data for 2,3-Dimethylbutyl Acetate

Chemical Shift (ppm) Carbon Type Assignment

~171 Quaternary C=O

~68 Methylene -CH₂-O-

~38 Methine -CH(CH₃)-CH₂-

~30 Methine (CH₃)₂-CH-

~21 Methyl CH₃-C=O

~19, ~18 Methyl (CH₃)₂-CH-

~16 Methyl -CH(CH₃)-CH₂-

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2,3-Dimethylbutyl Acetate
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Wavenumber (cm⁻¹) Intensity Assignment

~2960-2870 Strong C-H stretch (alkane)

~1740 Strong C=O stretch (ester)

~1240 Strong C-O stretch (ester)

~1050 Medium C-O stretch (alcohol part)

Mass Spectrometry (MS)
The mass spectrum of 2,3-Dimethylbutyl acetate is expected to show a molecular ion peak

([M]⁺) at m/z = 144.21, corresponding to its molecular weight.[1] Common fragmentation

patterns for esters would also be anticipated.

Table 4: Predicted Mass Spectrometry Data for 2,3-Dimethylbutyl Acetate

m/z Relative Intensity Assignment

144 Low [M]⁺

101 Medium [M - C₃H₇]⁺

87 Medium [M - C₄H₉]⁺

70 High [C₅H₁₀]⁺

43 Very High [CH₃CO]⁺

Experimental Protocols
The following sections detail standardized experimental methodologies for acquiring the

spectroscopic data presented above.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a

field strength of 400 MHz or higher.
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Sample Preparation: A sample of 2,3-Dimethylbutyl acetate (5-10 mg) is dissolved in

approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred

to a 5 mm NMR tube.

¹H NMR Acquisition: Proton NMR spectra are recorded at room temperature. Key acquisition

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural

abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer

relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a liquid sample like 2,3-Dimethylbutyl acetate, the simplest

method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) salt plates to create a thin film. Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the

ATR crystal.

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first

recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹). A

sufficient number of co-added scans (e.g., 16 or 32) are averaged to obtain a high-quality

spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile

organic compounds like esters.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a gas chromatograph (GC-MS) for separation and purification, or directly using a

heated probe. The sample is vaporized in a high vacuum environment.
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Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and

various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid

organic compound like 2,3-Dimethylbutyl acetate.
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Caption: General workflow for spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dimethylbutyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15176651#spectroscopic-data-for-2-3-dimethylbutyl-
acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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